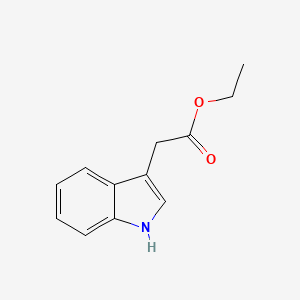

Ethyl 3-indoleacetate

Overview

Description

Synthesis Analysis

Ethyl 3-indoleacetate and its derivatives can be synthesized through various methods, including the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters and the domino reaction of N-aryl amides and ethyl diazoacetate. These methodologies enable the production of a wide array of indole derivatives with potential biological activities (Gioiello et al., 2011); (Cui, Wang, & Wang, 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques, demonstrating the compound's planarity and the interactions that contribute to its stability. For example, the crystal structure analysis of ethyl 1-acetyl-1H-indole-3-carboxylate shows specific intermolecular interactions that stabilize its structure (Siddiquee et al., 2009).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including palladium-catalyzed synthesis of free-NH indole 2-acetamides and derivatives, and the synthesis of 3-indolylglycine derivatives via asymmetric Friedel-Crafts alkylation reaction, showcasing its utility in the synthesis of complex organic molecules (Cacchi*, Fabrizi, & Filisti, 2009); (Wang, Hua, & Wang, 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, including their solubility, melting points, and crystal structure, are critical for understanding their behavior in chemical reactions and potential applications in synthesis. The detailed structural analysis through X-ray crystallography provides insight into the compound's physical characteristics and stability under various conditions.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and potential for functionalization, are fundamental for its application in synthetic chemistry. Studies have explored its reactivity in multicomponent reactions, offering pathways to synthesize complex indole derivatives with diverse functional groups, highlighting its versatility and potential for creating biologically active compounds (Desimoni et al., 2009).

Scientific Research Applications

1. Role in Plant Growth and Development

Ethyl 3-indoleacetate has been identified in ethanol extracts of corn kernels, suggesting its presence in plant tissues. Its formation might be an artifact of ethanol extraction, but this indicates its potential involvement in plant biochemistry, particularly in corn (Zea mays) (Fukui, Devries, Wittwer, & Sell, 1957).

2. Interactions with Microorganisms

Research has demonstrated that certain microorganisms, like Azotobacter vinelandii, can produce substances similar to this compound, impacting plant growth. These findings are significant for understanding microbial-plant interactions and could have applications in agriculture (Lee, Breckenridge, & Knowles, 1970).

3. Analytical Chemistry and Diagnostic Applications

This compound plays a role in analytical chemistry, particularly in the diagnosis of certain medical conditions. For example, it has been used in mass spectral assays for identifying indolic metabolites, crucial for diagnosing conditions like carcinoid tumors (Greenberg & Ketcham, 1978).

4. Plant Senescence Studies

Studies on isolated carnation petals have shown that compounds like this compound can induce senescence, increasing ethylene production. This research is vital for understanding the molecular mechanisms behind plant aging and senescence (Wulster, Sacalis, & Janes, 1982).

5. In Plant Hormone Research

This compound has been used in research to understand the role and function of plant hormones like abscisic acid and indoleacetic acid. Its involvement in high-performance liquid chromatography has helped quantify these hormones, shedding light on plant growth and development processes (Guinn, Brummett, & Beier, 1986).

Mechanism of Action

Target of Action

Ethyl 3-indoleacetate, also known as Ethyl indole-3-acetate , is a derivative of Indole-3-acetic acid (IAA) . IAA is the most common naturally occurring plant hormone of the auxin class . It is known to regulate almost all aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of IAA, which include cells in the apex (bud) and very young leaves of a plant .

Mode of Action

It is known that iaa, from which this compound is derived, enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (e1), a ubiquitin-conjugating enzyme (e2), and a ubiquitin ligase (e3), resulting in ubiquitination of aux/iaa proteins with increased speed . This process is crucial for the regulation of plant growth and development .

Biochemical Pathways

This compound is likely involved in the same biochemical pathways as IAA. Plants can synthesize IAA by several independent biosynthetic pathways . Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, and tryptophan side chain oxidase pathway .

Pharmacokinetics

It is known that iaa activity is regulated at three distinct but interdependent levels: homeostasis, polar transport, and auxin responses . The auxin concentration in plants can be regulated through de novo biosynthesis of IAA, degradation of IAA, and conjugation/deconjugation of IAA with sugars or amino acids .

Result of Action

The result of this compound’s action is likely to be similar to that of IAA. As an auxin, IAA has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development . On a larger scale, IAA serves as a signaling molecule necessary for the development of plant organs and coordination of growth .

Action Environment

The action of this compound may be influenced by various environmental factors. It is known that IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant , suggesting that the production and action of this compound may also be influenced by the plant’s developmental stage and environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDBDWIQSIGUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228422 | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

778-82-5 | |

| Record name | Ethyl 1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-indoleacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl indol-3-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-ACETIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOI4KJ3VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

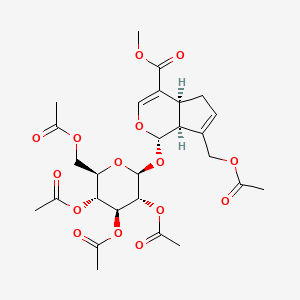

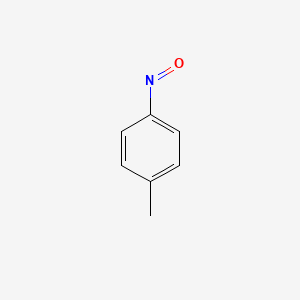

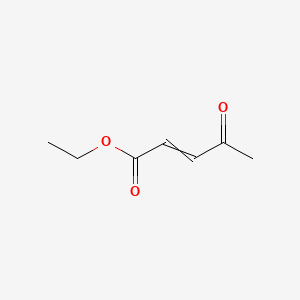

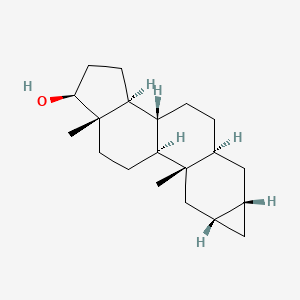

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 3-indoleacetate in plants?

A: this compound is considered an auxin, a class of plant hormones that regulate growth and development. [] While its exact mechanism of action is still under investigation, studies suggest that it might influence cell elongation and division, similar to other auxins like Indole-3-acetic acid (IAA). [] Research indicates that the presence or absence of this compound in certain plant varieties could be linked to their susceptibility or tolerance to pests like aphids. [] For instance, susceptible barley varieties were found to contain this compound, while tolerant varieties lacked this specific auxin. [] This suggests a potential connection between this compound and plant-pest interactions.

Q2: How is this compound used in cancer research?

A: this compound has shown potential in targeted cancer therapy. [] Researchers have successfully encapsulated this compound within specialized polymer micelles designed for co-delivery with the enzyme horseradish peroxidase (HRP). [] This approach, known as enzyme-prodrug therapy (EPT), utilizes HRP to activate this compound into a cytotoxic form specifically at the tumor site. [] This targeted activation is crucial for minimizing off-target effects and enhancing the therapeutic efficacy of this compound in cancer treatment.

Q3: Can you elaborate on the structure of this compound and how it's identified?

A: this compound is an indole derivative. While its molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relation to other indole-3-acetic acid derivatives. It is typically identified through techniques like paper chromatography and spectroscopic analyses, including UV absorption spectroscopy. [, ] The characteristic UV absorption spectrum helps differentiate it from other indole compounds. []

Q4: Has this compound been found in other organisms besides plants?

A: Yes, interestingly, this compound has been isolated from the endophytic fungus Fusarium proliferatum T2-10. [] This discovery suggests that the production of this compound might not be limited to plants and could be found in other organisms as well. Further research is needed to fully understand the significance and potential applications of this compound production by this fungus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)